molecular formula C37H67NO13 B13718386 (3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Cat. No.: B13718386
M. Wt: 733.9 g/mol
InChI Key: ULGZDMOVFRHVEP-ZHPXUIBWSA-N
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Description

Erythromycin is a macrolide antibiotic that was first discovered in 1952Erythromycin is widely used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, chlamydia infections, pelvic inflammatory disease, and syphilis . It is known for its ability to inhibit bacterial protein synthesis, making it effective against a broad spectrum of bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythromycin is primarily produced through biosynthesis during the fermentation of Saccharopolyspora erythraea. The process involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic . The fermentation process is optimized to maximize the yield of erythromycin.

Industrial Production Methods: In industrial settings, erythromycin is produced through large-scale fermentation. The fermentation broth is subjected to various purification steps, including extraction, absorption, chromatography, and crystallization . These steps ensure the removal of impurities and the isolation of pure erythromycin. Additionally, structural modifications, such as the synthesis of prodrugs as salts and esters, are employed to enhance the stability and bioavailability of erythromycin .

Chemical Reactions Analysis

Types of Reactions: Erythromycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.

Common Reagents and Conditions:

    Oxidation: Erythromycin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups in the erythromycin molecule.

Major Products Formed: The major products formed from these reactions include various metabolites of erythromycin, which can exhibit different levels of antimicrobial activity .

Scientific Research Applications

Erythromycin has a wide range of scientific research applications:

Comparison with Similar Compounds

Erythromycin’s unique structure and mechanism of action make it a valuable antibiotic in the treatment of various bacterial infections.

Properties

Molecular Formula

C37H67NO13

Molecular Weight

733.9 g/mol

IUPAC Name

(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21?,22-,23+,24+,25-,26+,28-,29?,30?,31+,32?,34?,35-,36-,37-/m1/s1

InChI Key

ULGZDMOVFRHVEP-ZHPXUIBWSA-N

Isomeric SMILES

CC[C@@H]1[C@@](C([C@H](C(=O)[C@@H](C[C@@](C(C(C([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

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